2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate
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Overview
Description
2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate is a complex organic compound that features a thiazolium ring and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate typically involves multiple steps. One common method includes the reaction of octadecylamine with chloroformate to form octadecylcarbamate. This intermediate is then reacted with a suitable alkylating agent to introduce the prop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring or the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolium derivatives.
Scientific Research Applications
2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The thiazolium ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to antimicrobial or anticancer effects by inhibiting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate bromide
- 3-Ethyl-2-methylbenzothiazolium iodide
Uniqueness
This compound is unique due to its combination of a long hydrophobic chain and a reactive thiazolium ring. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Properties
Molecular Formula |
C33H59N2O4S+ |
---|---|
Molecular Weight |
579.9 g/mol |
IUPAC Name |
2-(octadecylcarbamoyloxymethyl)prop-2-enyl 7-(1,3-thiazol-3-ium-3-yl)heptanoate |
InChI |
InChI=1S/C33H58N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-34-33(37)39-29-31(2)28-38-32(36)23-20-17-19-22-25-35-26-27-40-30-35/h26-27,30H,2-25,28-29H2,1H3/p+1 |
InChI Key |
IUSFODTXNSYGCL-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(=C)COC(=O)CCCCCC[N+]1=CSC=C1 |
Origin of Product |
United States |
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